Rickinic acid A
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Overview
Description
Rickinic acid A is a sesquiterpenoid compound isolated from the tropical ascomycete Hypoxylon rickii. It belongs to the silphiperfolene-type terpenoids and has been identified along with other related compounds such as rickinic acids B and C . These compounds are known for their unique chemical structures and potential biological activities.
Preparation Methods
Rickinic acid A is typically isolated from cultures of Hypoxylon rickii. The preparation involves large-scale fermentation of the fungal strain, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . The stereochemistry of the compound is determined using nuclear magnetic resonance (NMR) and specific optical rotation .
Chemical Reactions Analysis
Rickinic acid A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Rickinic acid A has several scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpenoid biosynthesis and chemical transformations.
Medicine: Its unique structure and biological activities make it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of rickinic acid A involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like protein synthesis and signal transduction .
Comparison with Similar Compounds
Rickinic acid A is unique among sesquiterpenoids due to its specific silphiperfol-6-ene skeleton. Similar compounds include:
Rickinic acid B: Another sesquiterpenoid with a similar structure but different functional groups.
Rickinic acid C: Similar to this compound but with variations in the hydroxyl and carboxyl groups.
Botryenanol: A related compound isolated from the same fungal strain. These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1S,5S,8R,9S)-9-hydroxy-2,5,9-trimethyltricyclo[6.3.0.01,5]undec-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-9-10(12(16)17)8-13(2)5-4-11-14(3,18)6-7-15(9,11)13/h11,18H,4-8H2,1-3H3,(H,16,17)/t11-,13-,14-,15-/m0/s1 |
InChI Key |
ODEUPBSFCFNAST-MXAVVETBSA-N |
Isomeric SMILES |
CC1=C(C[C@]2([C@@]13CC[C@]([C@@H]3CC2)(C)O)C)C(=O)O |
Canonical SMILES |
CC1=C(CC2(C13CCC(C3CC2)(C)O)C)C(=O)O |
Origin of Product |
United States |
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